methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by a cyclohexene ring with a carboxylate ester group and an additional methyl group, imparts distinct chemical and physical properties that make it valuable for a range of scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diels-Alder Reaction
Reactants: : Cyclohexadiene and methyl acrylate.
Conditions: : Performed under thermal or catalytic conditions to form the cyclohexene ring system.
Esterification
Reactants: : 1-methylcyclohex-3-en-1-carboxylic acid and methanol.
Conditions: : Acid-catalyzed (e.g., sulfuric acid) to yield the ester.
Industrial Production Methods
Catalytic Hydrogenation
Employs catalysts like palladium or nickel to selectively hydrogenate precursors under controlled pressure and temperature.
Continuous Flow Synthesis
Utilizes automated systems to maintain consistent reaction conditions, improving yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Converts to corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction
Reduction of the ester to alcohol using lithium aluminum hydride.
Substitution
Nucleophilic substitution reactions with halogenating agents to introduce functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents like phosphorus tribromide or thionyl chloride.
Major Products
Oxidation: : Yields carboxylic acid derivatives.
Reduction: : Yields alcohol derivatives.
Substitution: : Forms various substituted cyclohexene compounds.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in homogeneous catalysis, influencing reaction pathways and selectivity.
Synthesis Intermediates: : Used in the synthesis of complex organic molecules and natural products.
Biology
Biochemical Studies: : Serves as a probe in enzyme-catalyzed reactions to study mechanisms and kinetics.
Medicine
Pharmaceuticals: : Intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic properties.
Industry
Polymer Chemistry: : Incorporated into polymer structures to modify physical properties, such as flexibility and durability.
Mechanism of Action
Effects
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. Its structure allows it to fit into specific binding sites, influencing biochemical pathways.
Molecular Targets and Pathways
Enzymes: : Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: : Binding to receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylcyclohex-3-ene-1-carboxylate: : Differing only in the stereochemistry at the 1-position.
Ethyl (1S)-1-methylcyclohex-3-ene-1-carboxylate: : Differing in the ester alkyl group.
Uniqueness
Methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate is unique in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its isomers and analogs. The (1S) configuration may affect the compound's interaction with chiral environments, such as enzyme active sites or receptor binding domains, leading to different reactivity and specificity.
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-9(8(10)11-2)6-4-3-5-7-9/h3-4H,5-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
GLCJULYDLTXOEN-SECBINFHSA-N |
Isomeric SMILES |
C[C@@]1(CCC=CC1)C(=O)OC |
Canonical SMILES |
CC1(CCC=CC1)C(=O)OC |
Origin of Product |
United States |
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